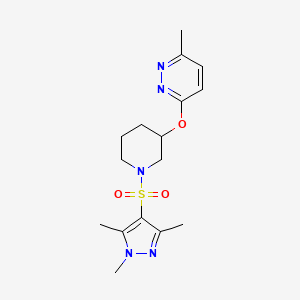
3-methyl-6-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-6-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine is a useful research compound. Its molecular formula is C16H23N5O3S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by binding to the active site of Lm-PTR1 , a protein in Leishmania . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction .
Biochemical Pathways
The compound’s potent antileishmanial and antimalarial activities suggest that it disrupts the life cycle of the leishmania and plasmodium parasites .
Pharmacokinetics
The compound has shown potent in vitro antipromastigote activity and in vivo antimalarial activity , suggesting that it has good bioavailability.
Result of Action
The compound exhibits superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it has shown significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression .
生物活性
The compound 3-methyl-6-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine is a complex molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of the compound is C16H23N5O3S with a molecular weight of 365.5 g/mol. Its structure features a pyridazine ring, a piperidine moiety, and a pyrazole derivative, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound may act as a kinase inhibitor, similar to other pyrazole derivatives. Kinases play crucial roles in cell signaling and regulation, making them significant targets in cancer therapy and other diseases .
- G Protein-Coupled Receptors (GPCRs) : It is hypothesized that the compound could interact with GPCRs, influencing intracellular signaling pathways that regulate various physiological processes .
- Enzyme Modulation : The sulfonyl group in the structure may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to altered enzyme activity and downstream effects on cellular functions .
Biological Activity Studies
Research has demonstrated various biological activities associated with similar compounds:
- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have indicated that certain pyrazole compounds exhibit significant cytotoxic effects against cancer cell lines with IC50 values in the low micromolar range .
- Antimicrobial Properties : Compounds containing pyrazole rings have been investigated for their antimicrobial activity. They have demonstrated effectiveness against a range of pathogens, suggesting potential applications in treating infections.
Case Studies
Several studies have reported on related compounds with similar structures:
- Study on Pyrazole Derivatives : A study published in Nature highlighted the effectiveness of pyrazole-based compounds in inhibiting specific kinases associated with cancer progression. The study found that modifications to the pyrazole structure significantly impacted potency and selectivity against different kinase targets .
- In Vivo Studies : Research conducted on animal models has shown that compounds similar to this compound exhibit favorable pharmacokinetic profiles and reduced toxicity compared to traditional chemotherapeutics .
Data Table: Biological Activity Overview
特性
IUPAC Name |
3-methyl-6-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-11-7-8-15(18-17-11)24-14-6-5-9-21(10-14)25(22,23)16-12(2)19-20(4)13(16)3/h7-8,14H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIQYXHDNNTAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=C(N(N=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














